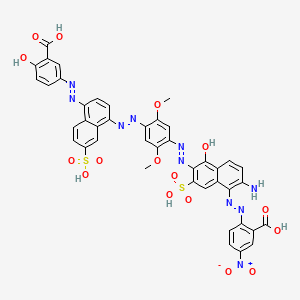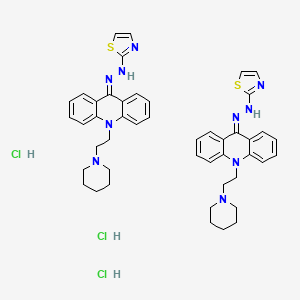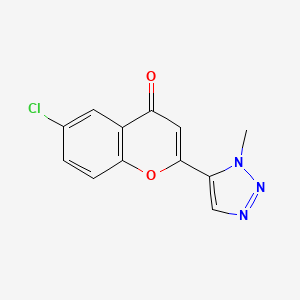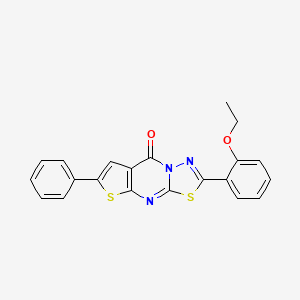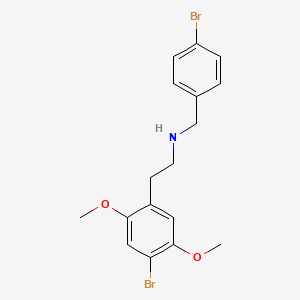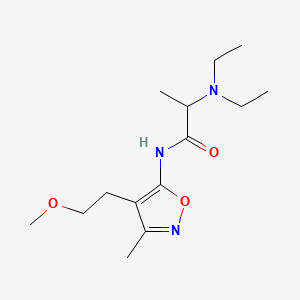
2-(Diethylamino)-N-(4-(2-methoxyethyl)-3-methyl-5-isoxazolyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)-N-(4-(2-methoxyethyl)-3-methyl-5-isoxazolyl)propionamide is a complex organic compound with a unique structure that includes an isoxazole ring, a diethylamino group, and a methoxyethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N-(4-(2-methoxyethyl)-3-methyl-5-isoxazolyl)propionamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 3-methyl-4-(2-methoxyethyl)-5-nitroisoxazole.
Introduction of the Diethylamino Group: The diethylamino group can be introduced via nucleophilic substitution reactions using diethylamine.
Formation of the Propionamide Moiety: The final step involves the formation of the propionamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)-N-(4-(2-methoxyethyl)-3-methyl-5-isoxazolyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or the methoxyethyl substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylamine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoxazole derivatives.
Applications De Recherche Scientifique
2-(Diethylamino)-N-(4-(2-methoxyethyl)-3-methyl-5-isoxazolyl)propionamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)-N-(4-(2-methoxyethyl)-3-methyl-5-isoxazolyl)propionamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Diethylamino)-N-(4-(2-methoxyethyl)-3-methyl-5-isoxazolyl)acetamide
- 2-(Diethylamino)-N-(4-(2-methoxyethyl)-3-methyl-5-isoxazolyl)butyramide
Uniqueness
2-(Diethylamino)-N-(4-(2-methoxyethyl)-3-methyl-5-isoxazolyl)propionamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
92330-33-1 |
|---|---|
Formule moléculaire |
C14H25N3O3 |
Poids moléculaire |
283.37 g/mol |
Nom IUPAC |
2-(diethylamino)-N-[4-(2-methoxyethyl)-3-methyl-1,2-oxazol-5-yl]propanamide |
InChI |
InChI=1S/C14H25N3O3/c1-6-17(7-2)11(4)13(18)15-14-12(8-9-19-5)10(3)16-20-14/h11H,6-9H2,1-5H3,(H,15,18) |
Clé InChI |
ALAXHNZIWXEEDK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(C)C(=O)NC1=C(C(=NO1)C)CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


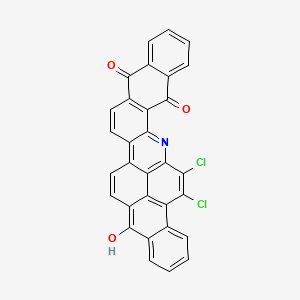
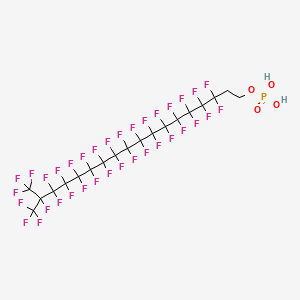
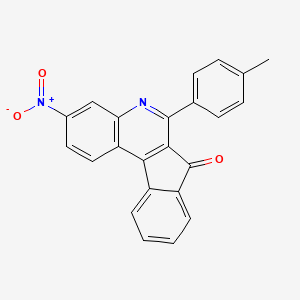
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-decan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12742896.png)
![4-[(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenol](/img/structure/B12742901.png)
